N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-piperidin-1-yl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PIPERIDIN-1-YL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring via a propanamide linkage. Its distinct structure imparts specific physicochemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PIPERIDIN-1-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethoxy group.
Attachment of the Piperidine Ring: The intermediate is then reacted with a piperidine derivative to form the desired piperidine-substituted phenyl compound.
Formation of the Propanamide Linkage: Finally, the piperidine-substituted phenyl compound is reacted with a propanamide derivative to yield N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PIPERIDIN-1-YL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PIPERIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PIPERIDIN-1-YL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PIPERIDIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-(4-piperidinyl)propanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PIPERIDIN-1-YL)PROPANAMIDE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other similar compounds and makes it a valuable subject for further research and development.
Properties
Molecular Formula |
C15H19ClF2N2O2 |
---|---|
Molecular Weight |
332.77 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H19ClF2N2O2/c16-15(17,18)22-13-6-4-12(5-7-13)19-14(21)8-11-20-9-2-1-3-10-20/h4-7H,1-3,8-11H2,(H,19,21) |
InChI Key |
VVKWWKVILPKLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.